molecular formula C16H24N4O2S B2476394 7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 500194-43-4

7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2476394
CAS No.: 500194-43-4
M. Wt: 336.45
InChI Key: ZERFGCUIXDWWKK-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might start with the alkylation of a purine derivative, followed by thiolation and subsequent functional group modifications. Key steps include:

    Alkylation: Introduction of the hexyl group at the 7-position of the purine ring.

    Methylation: Addition of a methyl group at the 3-position.

    Thiolation: Attachment of the (2-methylallyl)thio group at the 8-position.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thio group.

    Reduction: Reduction reactions may target the purine ring or the alkyl substituents.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the leaving groups present.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Varied depending on the nucleophile used, leading to different functionalized purine derivatives.

Chemistry:

    Catalysis: The compound may serve as a ligand in catalytic reactions, influencing the reactivity and selectivity of metal catalysts.

    Material Science: Potential use in the development of novel materials with specific electronic or photonic properties.

Biology:

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, particularly those involved in nucleotide metabolism.

    Signal Transduction: Possible role in modulating cellular signaling pathways.

Medicine:

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, especially targeting diseases related to purine metabolism.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceutical Manufacturing: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which 7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione exerts its effects is likely related to its interaction with biological macromolecules. It may bind to specific enzymes or receptors, altering their activity. The molecular targets could include enzymes involved in DNA/RNA synthesis or degradation, impacting cellular processes such as replication and transcription.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.

    Theobromine (3,7-dimethylxanthine): Another purine derivative found in chocolate, with milder stimulant effects compared to caffeine.

    Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): Used to treat gout by inhibiting xanthine oxidase.

Uniqueness: 7-Hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives

Properties

IUPAC Name

7-hexyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-5-6-7-8-9-20-12-13(17-16(20)23-10-11(2)3)19(4)15(22)18-14(12)21/h2,5-10H2,1,3-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERFGCUIXDWWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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